molecular formula C6H9ClN2 B1624966 2-(Chloromethyl)-1-ethyl-1H-imidazole CAS No. 780722-30-7

2-(Chloromethyl)-1-ethyl-1H-imidazole

Cat. No. B1624966
CAS RN: 780722-30-7
M. Wt: 144.6 g/mol
InChI Key: NCFAIPZGLQIIHO-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-ethyl-1H-imidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a highly reactive compound with a molecular formula of C6H8ClN2 and a molecular weight of 142.59 g/mol.

Scientific Research Applications

  • Organic Synthesis:

    • Expedient Synthesis: A study described the synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, demonstrating the chemical's utility in organic synthesis (Kudzma & Turnbull, 1991).
    • Reactivity in SRN1 Reactions: Research showed that 1-Methyl-2-chloromethyl-5-nitroimidazole reacts with tertiary nitronate anions, highlighting its reactivity in SRN1 series reactions (Crozet et al., 1985).
  • Corrosion Inhibition:

    • Imidazoline Derivatives in Corrosion Inhibition: A study on imidazoline derivatives, including chloromethylated compounds, revealed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution (Zhang et al., 2015).
  • Catalysis:

    • Support for Immobilizing Manganese Porphyrin: Research utilized chloromethylated MIL-101(Cr) modified with imidazole as a support for immobilizing manganese porphyrin, showcasing the chemical's role in catalysis (Zadehahmadi et al., 2014).
  • Spectroscopy and Molecular Docking:

    • Spectroscopic Analysis and Molecular Docking: A study reported the solvent-free synthesis of imidazole derivatives, including chloromethylated ones, followed by detailed spectroscopic characterization and reactivity study, as well as molecular docking (Thomas et al., 2018).
  • High-Temperature Proton Exchange Membrane Fuel Cells:

    • Application in Fuel Cells: Research involving the doping of imidazolium polysulfone with phosphoric acid, where polysulfone was first chloromethylated, showed applications in high-temperature proton exchange membrane fuel cells (Yang et al., 2012).
  • Synthesis of Tinidazole:

    • Electrochemical Study: A study explored the electrochemical behavior of tinidazole, synthesized from 1-[2-(ethylsulphonyl)ethyl]-2-methyl-5-nitro-1H-imidazole, at mercury electrodes, contributing to the understanding of its electrochemical properties (Fonseca et al., 1993).

properties

IUPAC Name

2-(chloromethyl)-1-ethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-2-9-4-3-8-6(9)5-7/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFAIPZGLQIIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439161
Record name 2-(CHLOROMETHYL)-1-ETHYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

780722-30-7
Record name 2-(CHLOROMETHYL)-1-ETHYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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